molecular formula C32H20Br2O6 B14095624 7,7'-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one)

7,7'-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one)

Cat. No.: B14095624
M. Wt: 660.3 g/mol
InChI Key: WLTGWYLEYABPHL-UHFFFAOYSA-N
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Description

7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) is a complex organic compound characterized by its unique structure, which includes bromophenyl and chromenone groups linked by an ethane-1,2-diylbis(oxy) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(4-bromophenyl)-4H-chromen-4-one. This intermediate is then reacted with ethane-1,2-diol under acidic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s chromenone moiety can also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-chlorophenyl)-4H-chromen-4-one): Similar structure but with chlorine atoms instead of bromine.

    7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-methylphenyl)-4H-chromen-4-one): Contains methyl groups instead of bromine.

    7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-nitrophenyl)-4H-chromen-4-one): Features nitro groups instead of bromine.

Uniqueness

The presence of bromine atoms in 7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) imparts unique properties such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C32H20Br2O6

Molecular Weight

660.3 g/mol

IUPAC Name

3-(4-bromophenyl)-7-[2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyethoxy]chromen-4-one

InChI

InChI=1S/C32H20Br2O6/c33-21-5-1-19(2-6-21)27-17-39-29-15-23(9-11-25(29)31(27)35)37-13-14-38-24-10-12-26-30(16-24)40-18-28(32(26)36)20-3-7-22(34)8-4-20/h1-12,15-18H,13-14H2

InChI Key

WLTGWYLEYABPHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCOC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC=C(C=C6)Br)Br

Origin of Product

United States

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